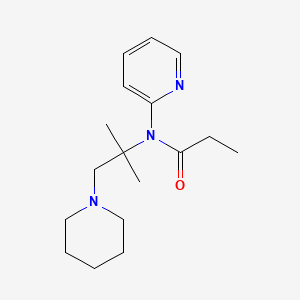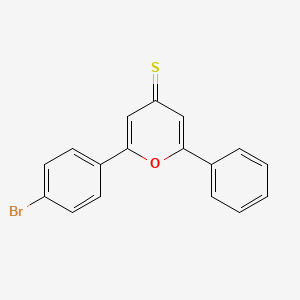
2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- is a heterocyclic compound that features a pyran ring with a thione group at the 4-position The compound is substituted with a 4-bromophenyl group at the 2-position and a phenyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization with elemental sulfur to yield the desired 4H-Pyran-4-thione derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K₂CO₃), are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Wirkmechanismus
The mechanism of action of 4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- involves its interaction with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The bromophenyl and phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyran-4-thione, 2-(4-chlorophenyl)-6-phenyl-: Similar structure but with a chlorine atom instead of a bromine atom.
4H-Pyran-4-thione, 2-(4-methylphenyl)-6-phenyl-: Similar structure but with a methyl group instead of a bromine atom.
4H-Pyran-4-thione, 2-(4-nitrophenyl)-6-phenyl-: Similar structure but with a nitro group instead of a bromine atom.
Uniqueness
4H-Pyran-4-thione, 2-(4-bromophenyl)-6-phenyl- is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex compounds. The combination of the thione group and the bromophenyl and phenyl substituents also contributes to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
101439-14-9 |
|---|---|
Molekularformel |
C17H11BrOS |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-6-phenylpyran-4-thione |
InChI |
InChI=1S/C17H11BrOS/c18-14-8-6-13(7-9-14)17-11-15(20)10-16(19-17)12-4-2-1-3-5-12/h1-11H |
InChI-Schlüssel |
PCYRQPSNDCWCNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
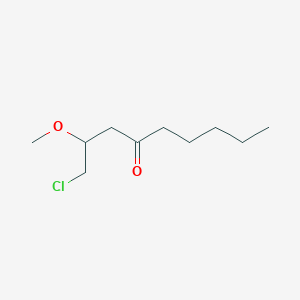
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)

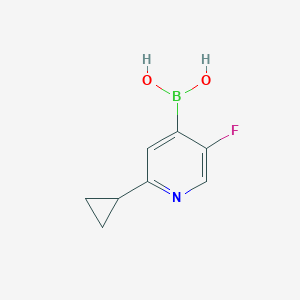
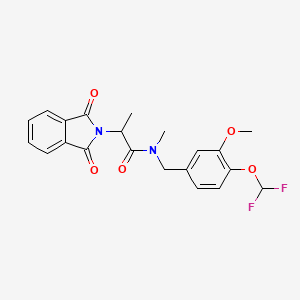
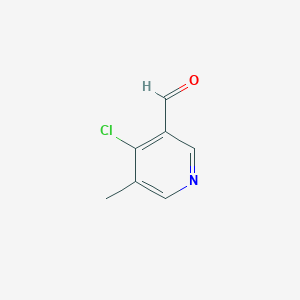



![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
